molecular formula C20H15BrN2O3 B5103709 6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5103709
M. Wt: 411.2 g/mol
InChI Key: RNLQEVRQUOCAME-UHFFFAOYSA-N
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Description

6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a dihydrobenzoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the bromination of a suitable aromatic compound, followed by nitration and subsequent cyclization to form the quinolinone core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or hydrogen gas, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the specific transformation desired but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce amino-substituted quinolinones.

Scientific Research Applications

6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials, dyes, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one include other quinolinone derivatives, such as:

  • 2-bromo-4-methyl-6-nitrophenol
  • 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-4-(4-methyl-3-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c1-11-6-7-12(8-18(11)23(25)26)15-10-19(24)22-20-14-5-3-2-4-13(14)17(21)9-16(15)20/h2-9,15H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQEVRQUOCAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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